Cas no 35606-00-9 (4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-)

4-ヘプテン-3-オン、5-(ブロモメチル)-2,2,6,6-テトラメチル-は、高度に反応性の高いブロモメチル基を有するケトン化合物です。分子内にテトラメチル基を有するため、立体障害が大きく、選択的な反応性が期待されます。ブロモメチル基は求核置換反応やカップリング反応に利用可能で、有機合成中間体として有用です。特に、医薬品や機能性材料の合成において、骨格構築のための重要な構築ブロックとしての応用が可能です。テトラメチル基の存在により、熱安定性が向上しており、反応条件の最適化が容易という利点があります。

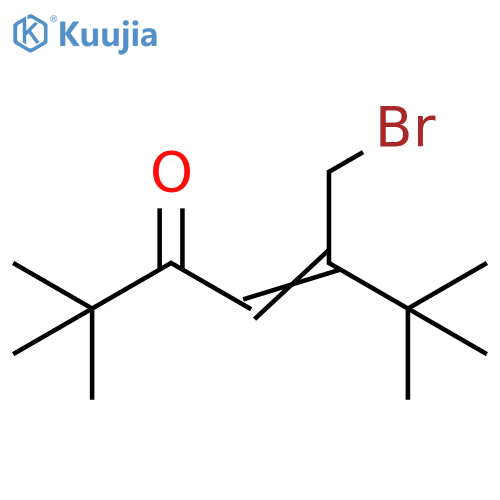

35606-00-9 structure

商品名:4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-

CAS番号:35606-00-9

MF:C12H21BrO

メガワット:261.198543310165

CID:5156032

4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl- 化学的及び物理的性質

名前と識別子

-

- 4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-

- 5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one

-

- インチ: 1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3

- InChIKey: ZTUSHYHWUWWBCU-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C(=O)C=C(CBr)C(C)(C)C

4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-49490-1.0g |

5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 1.0g |

$371.0 | 2023-02-10 | ||

| Enamine | EN300-49490-10.0g |

5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 10.0g |

$1593.0 | 2023-02-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-250mg |

5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 95% | 250mg |

¥3578.00 | 2024-05-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064324-1g |

5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 95% | 1g |

¥2051.0 | 2023-03-11 | |

| Enamine | EN300-49490-0.05g |

5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 0.05g |

$66.0 | 2023-02-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-500mg |

5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 95% | 500mg |

¥5848.00 | 2024-05-17 | |

| Ambeed | A1110681-1g |

5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 95% | 1g |

$298.0 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-2.5g |

5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 95% | 2.5g |

¥18295.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1343088-10g |

5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 95% | 10g |

¥40138.00 | 2024-05-17 | |

| Enamine | EN300-49490-0.25g |

5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |

35606-00-9 | 0.25g |

$142.0 | 2023-02-10 |

4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl- 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

35606-00-9 (4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35606-00-9)4-Hepten-3-one, 5-(bromomethyl)-2,2,6,6-tetramethyl-

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/779.0